molecular formula C12H14 B14722292 3-propyl-1H-indene CAS No. 10408-76-1

3-propyl-1H-indene

Cat. No.: B14722292
CAS No.: 10408-76-1
M. Wt: 158.24 g/mol
InChI Key: ACCJYEWLTYTBKX-UHFFFAOYSA-N
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Description

3-Propyl-1H-indene is a bicyclic aromatic hydrocarbon featuring a five-membered indene ring system substituted with a propyl group at the third carbon position. Its molecular formula is C₁₂H₁₄, with a molecular weight of 158.24 g/mol.

Properties

CAS No.

10408-76-1

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

3-propyl-1H-indene

InChI

InChI=1S/C12H14/c1-2-5-10-8-9-11-6-3-4-7-12(10)11/h3-4,6-8H,2,5,9H2,1H3

InChI Key

ACCJYEWLTYTBKX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CCC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-1H-indene can be achieved through various methods. One common approach involves the Friedel-Crafts alkylation of indene with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction typically occurs under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-propyl-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst

    Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid), alkyl groups (e.g., alkyl halides)

Major Products Formed

Scientific Research Applications

3-propyl-1H-indene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-propyl-1H-indene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Effects

The following table compares 3-propyl-1H-indene with structurally related indene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features References
This compound C₁₂H₁₄ 158.24 Propyl (C₃H₇) at C3 Moderate steric bulk; alkyl chain enhances hydrophobicity. N/A
3-Phenyl-1H-indene C₁₅H₁₂ 192.26 Phenyl (C₆H₅) at C3 Increased aromaticity; enhanced π-π stacking potential.
1-(2,2-Dimethyl-1-phenylpropylidene)-3-phenyl-1H-indene C₂₆H₂₄ 336.47 Bulky alkylidene and phenyl groups High steric hindrance; potential use in supramolecular chemistry.
3-Hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one C₁₈H₁₃NO₂ 283.30 Hydroxy and phenyl groups Oxygenated derivative with hydrogen-bonding capability.
Key Observations:
  • Substituent Impact : Alkyl groups (e.g., propyl) increase hydrophobicity and reduce polarity compared to aromatic (phenyl) or polar (hydroxy) substituents. For example, 3-phenyl-1H-indene’s aromatic substituent enhances stability in π-conjugated systems , while hydroxy groups in analogs like 3-hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one enable hydrogen bonding .
  • Steric Effects : Bulky substituents, as seen in 1-(2,2-dimethyl-1-phenylpropylidene)-3-phenyl-1H-indene , hinder reactivity at the indene core but may stabilize transition states in cycloaddition reactions .

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